Lifirafenib

Kinase inhibition Target engagement Biochemical assay

Lifirafenib (BGB-283) uniquely delivers dual nanomolar inhibition of RAF family kinases (BRAF V600E IC50 23 nM) and EGFR (IC50 29 nM). Unlike first-generation BRAF inhibitors such as vemurafenib, Lifirafenib intrinsically blocks EGFR-mediated feedback reactivation—the primary resistance mechanism limiting BRAF inhibitor efficacy in colorectal cancer models (WiDr, HT29, Colo205). Its type II DFG-out binding and pan-RAF profile make it the definitive benchmark for dual-pathway blockade studies. Essential for investigating resistance mechanisms and evaluating next-generation RAF/EGFR inhibitors.

Molecular Formula C25H17F3N4O3
Molecular Weight 478.4 g/mol
CAS No. 1446090-79-4
Cat. No. B608572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLifirafenib
CAS1446090-79-4
SynonymsLifirafenib;  BGB-283;  Beigene-283
Molecular FormulaC25H17F3N4O3
Molecular Weight478.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F
InChIInChI=1S/C25H17F3N4O3/c26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23/h1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33)/t20-,21-,22-/m0/s1
InChIKeyNGFFVZQXSRKHBM-FKBYEOEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lifirafenib (BGB-283) for Research Procurement: A Potent Dual RAF Kinase and EGFR Inhibitor


Lifirafenib (CAS 1446090-79-4; also known as BGB-283 or Beigene-283) is an investigational, orally bioavailable small molecule that functions as a reversible, dual inhibitor targeting both the RAF family of serine/threonine kinases (wild-type A-RAF, B-RAF, C-RAF, and mutant B-RAF V600E) and the epidermal growth factor receptor (EGFR) tyrosine kinase [1][2]. As a type II RAF inhibitor binding the DFG-out/αC-helix-in conformation, it exhibits a unique pharmacological profile distinct from first-generation, mutant-specific BRAF inhibitors [3]. Lifirafenib has progressed to Phase II clinical development for advanced solid tumors and is recognized as a New Molecular Entity with orphan drug designation for certain indications [4].

Why Lifirafenib Cannot Be Substituted with Generic BRAF or EGFR Inhibitors


Substituting Lifirafenib with a generic BRAF inhibitor (e.g., vemurafenib, dabrafenib) or a standalone EGFR inhibitor fails to replicate its therapeutic profile due to a critical mechanistic differentiation: the simultaneous inhibition of RAF family kinases and EGFR [1]. First-generation BRAF inhibitors, while highly potent against mutant BRAF V600E (IC50 values as low as 0.5-0.7 nM), paradoxically induce feedback activation of EGFR signaling, particularly in colorectal cancer (CRC), a primary mechanism of intrinsic and acquired resistance that limits their efficacy in this tumor type [2]. Lifirafenib's intrinsic EGFR inhibitory activity (IC50 29 nM) prevents this compensatory pathway activation, resulting in sustained MAPK pathway suppression . This unique attribute is supported by preclinical data showing Lifirafenib does not induce EGFR feedback activation as reported for vemurafenib [3]. Therefore, for research programs investigating mechanisms of resistance or for preclinical models of BRAF V600E-driven CRC, generic substitution with a single-target agent will not reproduce the critical dual-inhibition pharmacodynamics observed with Lifirafenib.

Quantitative Differentiation of Lifirafenib from Closest Analogs: A Comparator-Based Evidence Guide


Dual RAF/EGFR Inhibition: A Quantitative Comparison of Kinase Potency

Lifirafenib demonstrates a unique dual-inhibition profile against both RAF kinases and EGFR, a feature not shared by first-generation BRAF inhibitors such as vemurafenib, dabrafenib, or encorafenib, which lack clinically relevant EGFR activity. While these comparators show high potency against BRAF V600E, they do not inhibit EGFR at therapeutic concentrations . This dual activity allows Lifirafenib to simultaneously suppress two key oncogenic signaling nodes [1].

Kinase inhibition Target engagement Biochemical assay

Prevention of EGFR Feedback Activation: A Mechanistic Advantage Over Vemurafenib

A critical limitation of first-generation BRAF inhibitors like vemurafenib in colorectal cancer is the rapid induction of EGFR feedback activation, leading to sustained MAPK signaling and treatment failure [1]. In WiDr colorectal cancer cells (BRAF V600E), treatment with vemurafenib induces robust EGFR reactivation. In contrast, Lifirafenib treatment prevents this compensatory activation, achieving sustained inhibition of pERK [2]. This mechanistic difference translates directly to in vivo efficacy where Lifirafenib shows compelling activity in WiDr xenografts, a model where EGFR reactivation limits the utility of other BRAF inhibitors [3].

Feedback activation Resistance mechanisms CRC cell models

Broad-Spectrum RAF Kinase Inhibition: Potency Across the RAF Family

Unlike mutant-specific BRAF inhibitors, Lifirafenib exhibits potent, broad-spectrum inhibition of all RAF family members, including wild-type A-RAF, B-RAF, and C-RAF [1]. This pan-RAF profile is characteristic of type II RAF inhibitors and is thought to be crucial for overcoming resistance mechanisms driven by RAF dimerization [2]. When compared to other type II RAF inhibitors in development, Lifirafenib's balanced potency profile across the RAF family is notable [3].

Pan-RAF inhibition Kinase profiling Selectivity panel

Clinical Antitumor Activity in BRAF V600E Colorectal Cancer: A Distinctive Signal

First-generation BRAF inhibitors (e.g., vemurafenib) have shown minimal clinical benefit as monotherapy in BRAF V600E-mutated colorectal cancer (CRC), with objective response rates (ORR) of ~5% [1]. Preclinically, Lifirafenib was designed to overcome this limitation by also targeting EGFR [2]. In a Phase I clinical trial, while no responses were observed in the 20 patients with K-RAS/N-RAS-mutated CRC, the study demonstrated clear antitumor activity in other B-RAF V600E-mutated solid tumors, including melanoma (5 confirmed responses, including 1 patient with prior BRAF/MEK inhibitor therapy), thyroid cancer (2 responses), and low-grade serous ovarian cancer (1 response) [3]. Although the trial did not enroll a dedicated BRAF V600E CRC cohort, the compelling preclinical efficacy in multiple BRAF V600E CRC xenograft models (HT29, Colo205, primary patient-derived xenografts) establishes Lifirafenib as a leading candidate for investigating this indication .

Clinical efficacy BRAF V600E CRC Objective response rate

Activity in KRAS-Mutant NSCLC: Differentiating from First-Generation BRAF Inhibitors

First-generation BRAF inhibitors are ineffective in KRAS-mutant tumors due to paradoxical activation of the MAPK pathway [1]. In contrast, as a type II RAF dimer inhibitor, Lifirafenib demonstrates preclinical and clinical activity in KRAS-mutant cancers [2]. In the Phase I trial, one patient with K-RAS codon 12-mutated NSCLC achieved a confirmed partial response [3]. Additionally, preclinical studies show that the combination of Lifirafenib with a MEK inhibitor (e.g., mirdametinib) is highly synergistic in suppressing the proliferation of K-RAS-mutant NSCLC cell lines [4].

KRAS mutation NSCLC RAS pathway

Recommended Research and Industrial Application Scenarios for Lifirafenib


Investigating Mechanisms of Resistance to BRAF Inhibition in Colorectal Cancer

Lifirafenib is the optimal tool compound for preclinical studies in BRAF V600E-mutant colorectal cancer models. Its dual RAF/EGFR inhibition profile prevents the EGFR-mediated feedback activation that limits the efficacy of first-generation BRAF inhibitors (e.g., vemurafenib) in this context [1]. Researchers can use Lifirafenib to delineate the contribution of EGFR signaling to intrinsic and acquired resistance in CRC cell lines (e.g., WiDr, HT29, Colo205) and patient-derived xenografts .

Exploring Pan-RAF Inhibition as a Strategy to Overcome RAF Dimer-Mediated Resistance

Lifirafenib's balanced, low-nanomolar potency against ARAF, BRAF, CRAF, and mutant BRAF V600E makes it a valuable probe for investigating the functional consequences of pan-RAF inhibition [2]. Its classification as a type II RAF dimer inhibitor positions it as a key comparator to other type II inhibitors (e.g., naporafenib, belvarafenib) in studies designed to understand the differential impact of varying RAF family selectivity profiles on signaling and resistance [3].

Evaluating Synergistic Combinations with MEK Inhibitors in KRAS-Mutant Cancers

Given the preclinical evidence of strong synergy between Lifirafenib and MEK inhibitors (e.g., mirdametinib, selumetinib) in K-RAS-mutant NSCLC and CRC cell lines, Lifirafenib is a logical choice for combination studies aimed at overcoming therapeutic resistance in RAS-driven cancers [4]. Its clinical validation in an ongoing Phase Ib trial with mirdametinib further supports this application [5].

Benchmarking Novel RAF or EGFR Inhibitors in a Dual-Targeting Context

Lifirafenib serves as a unique, clinically relevant benchmark compound for evaluating next-generation RAF or EGFR inhibitors designed for dual-pathway blockade. Its well-characterized dual IC50 values (23 nM for BRAF V600E, 29 nM for EGFR) provide a quantitative reference point for comparing the potency and selectivity of new chemical entities intended for similar therapeutic applications .

Technical Documentation Hub

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28 linked technical documents
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